molecular formula C13H17N3O3 B7546417 2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide

2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide

Cat. No. B7546417
M. Wt: 263.29 g/mol
InChI Key: IVIIRXDUHUYMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide, also known as FMAPO, is a chemical compound that has been studied for its potential use in scientific research. FMAPO is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.

Mechanism of Action

2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide is believed to exert its effects through inhibition of FAAH. FAAH is an enzyme that breaks down endocannabinoids, which are signaling molecules that play a role in a variety of physiological processes. By inhibiting FAAH, this compound can increase the levels of endocannabinoids, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of FAAH, this compound has also been shown to inhibit the activity of other enzymes, such as monoacylglycerol lipase (MAGL) and cyclooxygenase-2 (COX-2). These enzymes play a role in the metabolism of lipids and prostaglandins, respectively.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide in lab experiments is its specificity for FAAH inhibition. This allows researchers to study the role of endocannabinoids in various physiological processes without affecting other pathways. However, one limitation of this compound is its relatively low potency compared to other FAAH inhibitors, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide. One area of interest is its potential use as a therapeutic agent for various diseases. For example, inhibition of FAAH has been shown to have potential therapeutic effects for conditions such as pain, anxiety, and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential use in studying other biological processes.

Synthesis Methods

The synthesis of 2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide has been described in detail in a scientific publication by Li et al. (2016). The synthesis involves a multistep process starting with the reaction of 2-furancarboxaldehyde with methylamine to form the intermediate 2-furancarboxaldehyde methylamine. This intermediate is then reacted with 3-methyl-5-aminooxazole to form the final product, this compound.

Scientific Research Applications

2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the role of certain enzymes in biological processes. For example, this compound has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of endocannabinoids. By inhibiting FAAH, this compound may be useful in studying the role of endocannabinoids in various physiological processes.

properties

IUPAC Name

2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-9-7-12(19-15-9)14-13(17)10(2)16(3)8-11-5-4-6-18-11/h4-7,10H,8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIIRXDUHUYMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C(C)N(C)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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